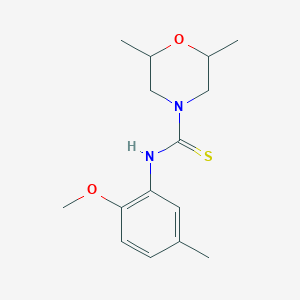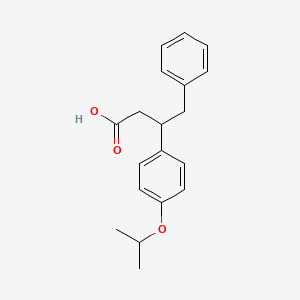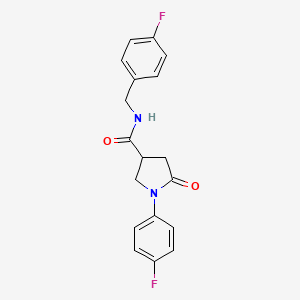
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as MMMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood. However, it is believed that N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide exerts its biological activities by inhibiting the activity of various enzymes, including ribonucleotide reductase, which is involved in DNA synthesis, and histone deacetylase, which is involved in gene expression.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have low toxicity, making it a safe compound to use in lab experiments.
However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to be unstable in the presence of light and oxygen, which can limit its shelf life.
Direcciones Futuras
There are several future directions for N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide research. One potential direction is the development of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide-based therapeutics for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide and to identify its molecular targets. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in vivo.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and viral infections. In cancer research, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to induce apoptosis, which is a programmed cell death, in cancer cells.
In Alzheimer's disease research, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. Furthermore, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to improve cognitive function in animal models of Alzheimer's disease.
In viral infections research, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and dengue virus. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to enhance the antiviral activity of other drugs.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-10-5-6-14(18-4)13(7-10)16-15(20)17-8-11(2)19-12(3)9-17/h5-7,11-12H,8-9H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGJRYASQMMAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4127659.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4127667.png)

![N-(3,5-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4127677.png)

![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-ethoxyphenol](/img/structure/B4127688.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)
![methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4127695.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4127721.png)
![2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)
![2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B4127737.png)